molecular formula C15H22N2O4S B2476772 N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 2034540-96-8

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2476772
CAS No.: 2034540-96-8
M. Wt: 326.41
InChI Key: VEFISYCBUPBOBB-UHFFFAOYSA-N
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Description

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both dimethoxy and methylthio functional groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxy Intermediate: The initial step involves the reaction of 2,3-dimethoxy-2-methylpropane with an appropriate reagent to introduce the dimethoxy groups.

    Introduction of the Methylthio Group:

    Oxalamide Formation: The final step involves the coupling of the dimethoxy intermediate with the methylthio phenyl intermediate using oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced under specific conditions to yield amines.

    Substitution: The dimethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The dimethoxy and methylthio groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-methylphenyl)oxalamide: Lacks the methylthio group, which may result in different reactivity and biological activity.

    N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)acetamide: Contains an acetamide linkage instead of an oxalamide linkage, which may affect its stability and reactivity.

Uniqueness

N1-(2,3-dimethoxy-2-methylpropyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of both dimethoxy and methylthio groups, which confer distinct chemical properties and potential biological activities. Its oxalamide linkage also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(21-3,10-20-2)9-16-13(18)14(19)17-11-6-5-7-12(8-11)22-4/h5-8H,9-10H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFISYCBUPBOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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